molecular formula C16H18ClN B1385578 N-(3-Chlorobenzyl)-2-isopropylaniline CAS No. 1039820-73-9

N-(3-Chlorobenzyl)-2-isopropylaniline

Cat. No.: B1385578
CAS No.: 1039820-73-9
M. Wt: 259.77 g/mol
InChI Key: ABGJTBQYJDVVBJ-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)-2-isopropylaniline is an organic compound that belongs to the class of substituted anilines It features a benzyl group substituted with a chlorine atom at the 3-position and an isopropyl group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzyl)-2-isopropylaniline typically involves the reaction of 3-chlorobenzyl chloride with 2-isopropylaniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction can be conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzyl)-2-isopropylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chlorobenzyl)-2-isopropylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)-2-isopropylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, depending on the nature of the binding and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorobenzyl)-2-methylaniline: Similar structure but with a methyl group instead of an isopropyl group.

    N-(3-Chlorobenzyl)-2-ethylamine: Similar structure but with an ethyl group instead of an isopropyl group.

    N-(3-Chlorobenzyl)-2-tert-butylaniline: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

N-(3-Chlorobenzyl)-2-isopropylaniline is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN/c1-12(2)15-8-3-4-9-16(15)18-11-13-6-5-7-14(17)10-13/h3-10,12,18H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGJTBQYJDVVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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